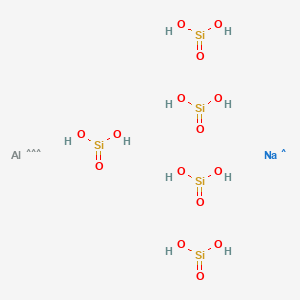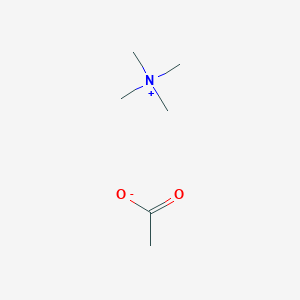
1,2,4-Benzenetricarboxylic acid, triethyl ester
説明
Synthesis Analysis
The synthesis of compounds related to 1,2,4-Benzenetricarboxylic acid, triethyl ester, often involves esterification reactions facilitated by triethylamine (Et3N), which acts both as a promoter and a scavenger in the process. This method has been applied to substrates including amino acid and sugar derivatives to obtain benzyl esters, showcasing the versatility and efficiency of this synthetic approach (J. Tummatorn, Philip A. Albiniak, & G. Dudley, 2007).
Molecular Structure Analysis
Molecular structure determination of derivatives of 1,2,4-Benzenetricarboxylic acid has been achieved through single-crystal structure determinations. These studies reveal specific molecular conformations and packing in the crystal, illustrating the impact of molecular structure on the material properties of the compounds (S. Foerster, Wilhelm Seichter, & E. Weber, 2011).
Chemical Reactions and Properties
This compound, and its related compounds undergo various chemical reactions, including selective activation for coupling with amines and alcohols to produce amides and esters. These reactions demonstrate the compound's reactivity and potential for generating a wide range of derivative molecules (T. Ogawa, Tetsuya Hikasa, T. Ikegami, N. Ono, & Hitomi Suzuki, 1994).
Physical Properties Analysis
The physical properties of this compound derivatives are influenced by their molecular structure. The synthesis of dendrimers based on symmetrically substituted benzenetricarboxylic acid esters showcases materials with high solubility in organic solvents and thermal stability, illustrating the compound's utility in creating advanced materials with desirable physical properties (T. Miller, E. W. Kwock, & T. Neenan, 1992).
Chemical Properties Analysis
The chemical properties of this compound, and its derivatives are characterized by their ability to form esters and amides under various conditions. These reactions are facilitated by specific reagents and conditions, demonstrating the compound's reactivity and potential for chemical modification (N. Ono, T. Yamada, T. Saito, Kazuhiko Tanaka, & A. Kaji, 1978).
科学的研究の応用
Mass Spectrometry Studies
1,2,4-Benzenetricarboxylic acid and its derivatives, such as triethyl ester, have been studied using mass spectrometry methods including electron ionization (EI), chemical ionization (CI), and fast atom bombardment (FAB). These techniques are crucial for analyzing the molecular structure and properties of such compounds (Capasso, Malorni, & Milone, 1992).
Synthesis and Properties of Dendrimers
Dendrimers based on symmetrically substituted benzenetricarboxylic acid esters, including 1,2,4-benzenetricarboxylic acid triethyl ester, have been synthesized. These dendrimers, featuring up to 46 benzene rings, are noted for their high thermal stability and solubility in organic solvents. Such materials have potential applications in nanotechnology and materials science (Miller, Kwock, & Neenan, 1992).
Poly(Ester Imide) Synthesis
The compound has been used in the synthesis of poly(ester imide)s (PEsIs), which are valuable in creating materials with specific thermo-mechanical properties and optical transparency. This is crucial for developing advanced materials with tailored characteristics (Yang & Chang, 2016).
Crystal Structure Analysis
Research on 1,2,4-benzenetricarboxylic acid derivatives has included the synthesis and crystal structure analysis of various benzoic ester and acid derivatives. These studies help in understanding the molecular conformations and intermolecular interactions in these compounds, which is fundamental in crystallography and material science (Foerster, Seichter, & Weber, 2011).
Thermochemical Studies
Studies on the combustion and formation enthalpies of various benzenetricarboxylic acid esters, including the 1,2,4 isomer, provide valuable data on their thermochemical properties. Such information is critical in fields like material science and chemical engineering (Colomina, Laynez, Pérez-Ossorio, & Turrión, 1972).
Catalyst in Amide and Ester Synthesis
1,2,4-Benzenetricarboxylic acid derivatives have been used as catalysts in the synthesis of amides and esters under neutral conditions, demonstrating their utility in organic synthesis and chemical manufacturing (Ogawa, Hikasa, Ikegami, Ono, & Suzuki, 1994).
作用機序
Target of Action
Triethyl benzene-1,2,4-tricarboxylate, also known as 1,2,4-Benzenetris(carboxylic acid ethyl) ester, is a complex organic compound. Similar compounds have been shown to exhibit cytotoxic activity against cancer cell lines .
Mode of Action
It’s known that the compound can be synthesized through a reaction involving ethyl propiolate . The reaction under catalytic conditions transforms the substrate, forming primarily benzene products .
Result of Action
Similar compounds have shown variable performance against cancer cell lines .
特性
IUPAC Name |
triethyl benzene-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-4-19-13(16)10-7-8-11(14(17)20-5-2)12(9-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXQRWJDOKUJEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162013 | |
| Record name | 1,2,4-Benzenetricarboxylic acid, triethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14230-18-3 | |
| Record name | 1,2,4-Benzenetricarboxylic acid, triethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014230183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Benzenetricarboxylic acid, triethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | triethyl benzene-1,2,4-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is significant about the formation of triethyl benzene-1,2,4-tricarboxylate in the described research?
A1: The research highlights the catalytic activity of a novel dinuclear xanthene-bridged bis(iminopyridine) di-nickel complex in the cyclotrimerization of alkynes. While the primary focus is on the formation of benzene products through this reaction, the specific formation of triethyl benzene-1,2,4-tricarboxylate from ethyl propiolate is noteworthy. The research demonstrates the catalyst's ability to facilitate the [formation of this specific benzene isomer (triethyl benzene-1,2,4-tricarboxylate) as the major product, alongside the 1,3,5-isomer, in a roughly 5:1 ratio] []. This selectivity is valuable for potential applications requiring specific benzene derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B82012.png)

![methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate](/img/structure/B82019.png)

